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molecular formula C19H21NO2 B8324475 1-(Diphenylmethyl)-3-(2-oxiranylmethoxy)azetidine CAS No. 120838-87-1

1-(Diphenylmethyl)-3-(2-oxiranylmethoxy)azetidine

Cat. No. B8324475
M. Wt: 295.4 g/mol
InChI Key: OSJAORJATWYGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04935414

Procedure details

37.5 g of diphenylmethylazetidin-3-ol are dissolved at room temperature in a mixture of 250 ml of dimethyl sulphoxide and 150 ml of 5% strength sodium hydroxide solution, 65 ml of epichlorohydrin are added and the mixture is allowed to stand for 3 days at room temperature. The reaction mixture is extracted using 300 ml of methylene chloride, and the organic phase is dried over sodium sulphate and evaporated. The crude product is distilled in vacuo.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([N:14]2[CH2:17][CH:16]([OH:18])[CH2:15]2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:19]([CH:21]1[O:23][CH2:22]1)Cl>CS(C)=O.[OH-].[Na+]>[C:1]1([CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:14]2[CH2:17][CH:16]([O:18][CH2:19][CH:21]3[O:23][CH2:22]3)[CH2:15]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)N1CC(C1)O
Name
Quantity
65 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OCC1CO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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